
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid, also known as PPC, is a chemical compound that has been widely used in scientific research. It is a cyclic amino acid derivative that has been synthesized through various methods. PPC has been found to have potential applications in the field of medicinal chemistry due to its unique structure and mechanism of action. In
Mechanism of Action
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are pro-inflammatory molecules. By inhibiting COX-2, 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain. 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid has also been found to inhibit the activity of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide, which is a molecule that is involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid has also been found to reduce the production of reactive oxygen species (ROS), which are molecules that are involved in inflammation and neurodegeneration. In addition, 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid has been found to increase the production of brain-derived neurotrophic factor (BDNF), a molecule that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a high purity. 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid has also been found to have low toxicity and is well-tolerated in animal studies. However, 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate its potential applications in the treatment of cancer, as 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid has been found to have anti-cancer effects. Additionally, future studies could investigate the optimal dosage and administration of 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid, as well as its long-term effects in animal models.
Synthesis Methods
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid can be synthesized through various methods. One of the most common methods is the reaction of piperidine with phenyl isocyanate, followed by the reaction of the resulting compound with cyclobutanecarboxylic acid. Another method involves the reaction of piperidine with 1-chlorocyclobutane-1-carboxylic acid, followed by the reaction of the resulting compound with phenyl isocyanate. Both methods have been found to be effective in synthesizing 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid.
Scientific Research Applications
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid has been extensively used in scientific research due to its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(1-phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-16(21)18(9-4-10-18)15-7-11-19(12-8-15)17(22)23-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGJHBIHWMUTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

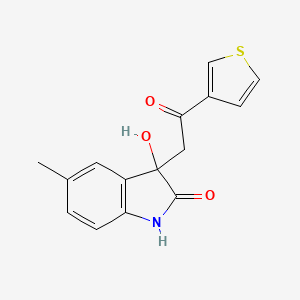
![2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2696589.png)


![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2696595.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2696596.png)
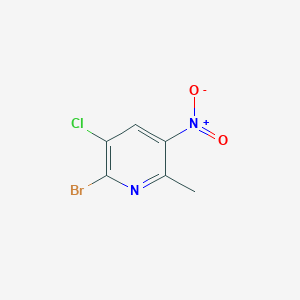
![N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2696599.png)


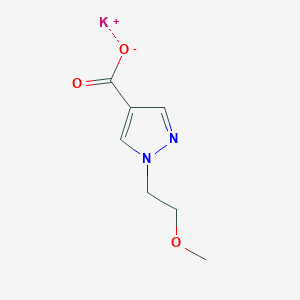
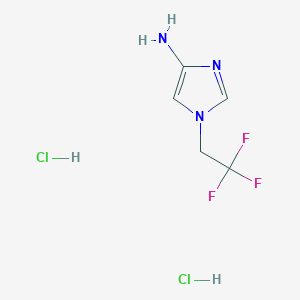
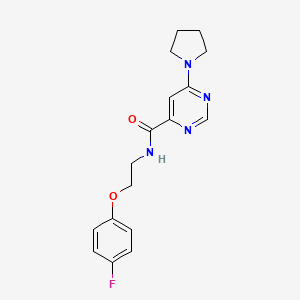
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)